Diethyl 3,3'-sulphonylbispropionate
Description
Diethyl 3,3'-sulphonylbispropionate (CAS 7355-12-6) is an organosulfur compound with the molecular formula C₁₀H₁₈O₆S and a molecular weight of 266.311 g/mol . Its structure consists of two propionate ethyl ester groups linked by a sulfonyl (-SO₂-) bridge. This configuration confers unique physicochemical properties, including a melting temperature (Tm) of 359.7 K (86.5°C) and a fusion enthalpy (ΔfusH) of 38.0 kJ/mol . The sulfonyl group enhances thermal stability and polarity compared to simple esters, making it a candidate for applications in polymer chemistry or pharmaceuticals.
Properties
CAS No. |
7355-12-6 |
|---|---|
Molecular Formula |
C10H18O6S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxy-3-oxopropyl)sulfonylpropanoate |
InChI |
InChI=1S/C10H18O6S/c1-3-15-9(11)5-7-17(13,14)8-6-10(12)16-4-2/h3-8H2,1-2H3 |
InChI Key |
IKKBIEICVVEXON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The key step in preparing this compound involves the formation of the sulfonyl (-SO2-) linkage between two propionate ester moieties. This can be achieved by:
Oxidation of 3,3'-dithiodipropionic acid diesters : Starting from 3,3'-dithiopropionic acid diethyl ester, oxidation with appropriate oxidizing agents converts the disulfide (-S-S-) linkage into a sulfonyl (-SO2-) bridge, yielding this compound.
Esterification of sulfonylbispropionic acid intermediates : Alternatively, sulfonylbispropionic acid can be synthesized first, then esterified with ethanol under acidic conditions to obtain the diethyl ester.
Detailed Preparation via Oxidation Route
A representative preparation involves the following steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3,3'-dithiopropionic acid diethyl ester | Reaction of 3-mercaptopropionic acid with ethanol and acid catalyst or via esterification of 3,3'-dithiopropionic acid | Starting material for oxidation |
| 2 | Oxidation of disulfide to sulfone | Oxidizing agents such as hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid), or sodium periodate under controlled temperature | Converts -S-S- to -SO2- linkage |
| 3 | Purification | Crystallization or distillation | Obtain pure this compound |
This approach is supported by analogous oxidation reactions of disulfides to sulfones documented in organic synthesis literature, where mild oxidants selectively convert disulfide bonds to sulfonyl groups without affecting ester functionalities.
Alternative Preparation via Sulfonylation
Another potential method involves:
- Direct sulfonylation of diethyl 3-mercaptopropionate : Reacting diethyl 3-mercaptopropionate with sulfonyl chlorides or sulfur dioxide derivatives under basic conditions to form the sulfonyl bispropionate structure.
However, this route is less commonly reported and may require careful control to avoid side reactions.
Research Findings and Analysis
Reaction Conditions and Solvents
Purity and Impurity Control
Impurities such as N-methyl-3-(N-methylamino)-propionamide (MMAP), a known carcinogen in related amide syntheses, can be minimized by controlling solvent polarity and reaction conditions.
The use of polar solvents and controlled temperature reduces side product formation, enhancing the purity of the target sulfonyl bispropionate.
Yield Optimization
Addition of inorganic salts (e.g., sodium sulfate, ammonium sulfate) during solidification steps can improve crystallization and yield of the pure compound.
Reducing agents like sodium thiosulfate may be used to control oxidation states and prevent overoxidation.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Starting Material | 3,3'-dithiopropionic acid diethyl ester | Precursor for oxidation |
| Oxidizing Agent | H2O2, m-CPBA, NaIO4 | Converts disulfide to sulfone |
| Solvent | Ethanol, methanol, water | Enhances solubility, controls impurities |
| Temperature | 0–50 °C | Controls reaction rate and selectivity |
| Reaction Time | 1–3 hours | Sufficient for complete oxidation |
| Additives | Sodium sulfate, ammonium sulfate | Improves crystallization |
| Purification | Crystallization, filtration | Obtains high purity product |
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-sulphonylbispropionate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl 3,3’-sulphonylbispropionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3,3’-sulphonylbispropionate involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of covalent bonds and the modification of target molecules, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| Diethyl 3,3'-sulphonylbispropionate | 7355-12-6 | C₁₀H₁₈O₆S | 266.31 | Sulfonyl, ester |
| Diethyl succinate | 123-25-1 | C₈H₁₄O₄ | 174.19 | Ester |
| 3,3′-Sulfonyldipropionitrile | 3234-31-9 | C₆H₈N₂O₂S | 172.20 | Sulfonyl, nitrile |
| 3,3′-(propane-2,2-diylbis(sulfanediyl))dipropionic acid | 4265-59-2 | C₉H₁₆O₄S₂ | 252.36 | Thioether, carboxylic acid |
Key Observations :
- Diethyl succinate (C₈H₁₄O₄) lacks the sulfonyl group, reducing its polarity and thermal stability compared to the target compound.
- 3,3′-Sulfonyldipropionitrile (C₆H₈N₂O₂S) replaces ester groups with nitriles, increasing reactivity due to the electron-withdrawing nature of -CN. However, its lower molecular weight (172.20 g/mol ) may limit applications requiring high molecular rigidity .
- 3,3′-(propane-2,2-diylbis(sulfanediyl))dipropionic acid (C₉H₁₆O₄S₂) substitutes the sulfonyl bridge with thioether (-S-) linkages and carboxylic acid (-COOH) termini. This structure enhances acidity and hydrophilicity, contrasting with the ester-terminated target compound .
Physical and Thermodynamic Properties
Table 2: Comparative Physical Properties
| Compound | Melting Point (°C) | Fusion Enthalpy (ΔfusH) | Solubility |
|---|---|---|---|
| This compound | 86.5 | 38.0 kJ/mol | Not reported |
| Diethyl succinate | 216–217 | Not reported | Soluble in water/organics |
| 3,3′-Sulfonyldipropionitrile | Not reported | Not reported | Likely polar-aprotic solvents |
| Thioether-dipropionic acid | Not reported | Not reported | High water solubility (acidic groups) |
Analysis :
- The target compound’s moderate melting point (86.5°C ) and significant ΔfusH suggest stable crystalline packing, likely due to sulfonyl-mediated dipole interactions .
- Diethyl succinate ’s reported high melting point (216–217°C ) conflicts with typical ester behavior (e.g., dimethyl succinate melts at ~19°C), raising questions about data accuracy or possible impurities .
- The absence of solubility data for this compound limits direct comparisons, but its sulfonyl group likely enhances solubility in polar aprotic solvents (e.g., DMSO) relative to diethyl succinate.
Q & A
Q. How can researchers mitigate risks when scaling up reactions involving this compound?
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